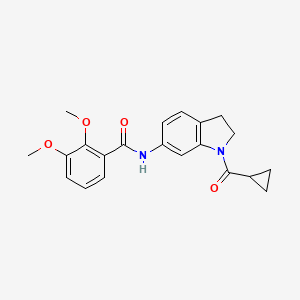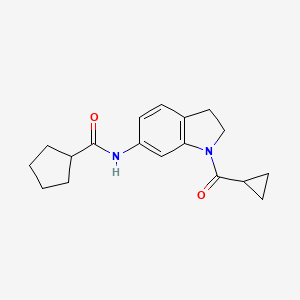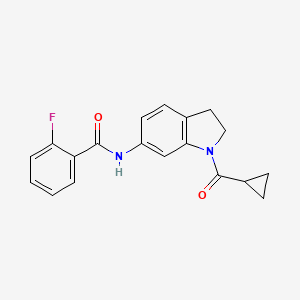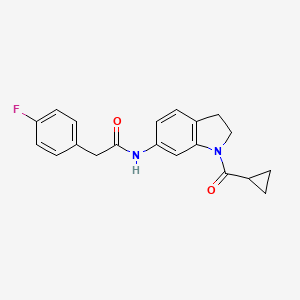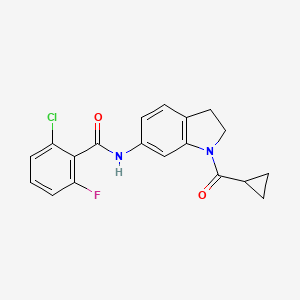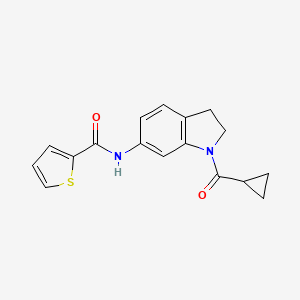
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds, such as 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine, are synthesized from related compounds through various chemical reactions .Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide has been studied extensively in recent years due to its potential in a variety of scientific applications. This compound has been found to be an effective inhibitor of COX-2, which is an important enzyme involved in the synthesis of prostaglandins. This compound has also been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Furthermore, this compound has been studied for its potential use in the treatment of Alzheimer’s disease, as it has been found to reduce amyloid-beta plaque formation in the brain.
Wirkmechanismus
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide has been found to inhibit COX-2 by binding to its active site, which prevents the enzyme from catalyzing the synthesis of prostaglandins. This compound has also been found to inhibit the activity of other enzymes, such as 5-lipoxygenase, which is involved in the synthesis of leukotrienes. Additionally, this compound has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties by modulating the activity of various cell signaling pathways.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. This compound has been found to inhibit the activity of COX-2, which is an important enzyme involved in the synthesis of prostaglandins. Additionally, this compound has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties by modulating the activity of various cell signaling pathways. Furthermore, this compound has been found to reduce amyloid-beta plaque formation in the brain, which has potential implications for the treatment of Alzheimer’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide has a number of advantages and limitations for lab experiments. One advantage of this compound is that it can be synthesized using a variety of methods, including the use of thiophene-2-carboxylic acid and a cyclopropanecarbonyl group. Additionally, this compound has been found to possess a variety of biochemical and physiological effects, which makes it a useful tool for studying a variety of biological processes. However, this compound has also been found to be toxic at high concentrations, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide has a wide range of potential applications and future directions. One potential direction is to further explore the anti-inflammatory, anti-cancer, and anti-bacterial properties of this compound. Additionally, this compound could be studied for its potential use in the treatment of Alzheimer’s disease, as it has been found to reduce amyloid-beta plaque formation in the brain. Furthermore, this compound could be studied for its potential use in the treatment of other neurological disorders, such as Parkinson’s disease and Huntington’s disease. Finally, this compound could be studied for its potential use in the treatment of other diseases, such as diabetes, obesity, and cardiovascular disease.
Synthesemethoden
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide can be synthesized using a variety of methods, including the use of thiophene-2-carboxylic acid and a cyclopropanecarbonyl group. The synthesis of this compound begins by reacting thiophene-2-carboxylic acid with a cyclopropanecarbonyl group in aqueous solution. This reaction yields the intermediate product, this compound-2-carboxylic acid. This intermediate product is then reacted with a base such as sodium hydroxide to yield the final product, this compound.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-16(15-2-1-9-22-15)18-13-6-5-11-7-8-19(14(11)10-13)17(21)12-3-4-12/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWKEAGOGNRKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

